6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is an organic compound with the CAS number 1394631-64-1. It is characterized by its solid state and white to light yellow crystalline appearance . This compound is notable for its unique spiro structure, which includes a five-membered ring fused to a seven-membered ring, and its multiple functional groups, including an ether and an imide.
Preparation Methods
The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Mechanism of Action
The mechanism by which 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane: Lacks the dione functional group, resulting in different chemical properties and reactivity.
This compound derivatives: These compounds have similar core structures but differ in the substituents attached to the spiro ring system, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-8(2)5-10(9(3,4)15-8)6(13)11-7(14)12-10/h5H2,1-4H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDELSQQYRLVNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C(=O)NC(=O)N2)C(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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